4-Ethoxynicotinaldehyde

描述

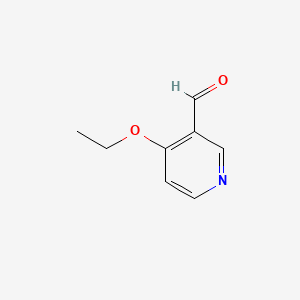

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-3-4-9-5-7(8)6-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPCEMVXJKMFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696415 | |

| Record name | 4-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-59-9 | |

| Record name | 4-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxynicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethoxynicotinaldehyde and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the desired substitution pattern directly into the pyridine (B92270) core. These methods often involve condensation reactions of carbonyl compounds or cycloaddition strategies. nih.gov

Multi-Step Convergent and Linear Synthesis Strategies

The construction of polysubstituted pyridines, including those with an ethoxy group at the 4-position, can be achieved through multi-component reactions. A notable example is the Bohlmann-Rahtz pyridine synthesis, which has been modified to a one-pot, three-component cyclocondensation process. core.ac.uk This method combines a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) without the need for an acid catalyst, proceeding through a tandem Michael addition-heterocyclization with high regiochemical control. core.ac.uk While not explicitly detailing the synthesis of 4-Ethoxynicotinaldehyde, this strategy provides a framework for accessing polysubstituted pyridines.

Another approach involves the [2+2+2] cycloaddition reaction of alkynes and nitriles, often catalyzed by transition metals like cobalt. bohrium.com This method is highly efficient for creating a variety of multi-substituted pyridines in good to excellent yields under mild conditions. bohrium.com The strategic selection of diynes and nitriles could potentially lead to the formation of the this compound scaffold.

Utilization of Precursors in Pyridine Ring Formation

The synthesis of substituted nicotinic acid derivatives, which can be precursors to nicotin-aldehydes, has been demonstrated using β,γ-unsaturated aldehyde equivalents. acs.org This highlights the importance of carefully chosen starting materials in directing the final substitution pattern of the pyridine ring. The Lonza process, a major industrial method for producing nicotinic acid (niacin), exemplifies a de novo synthesis, although it focuses on the unsubstituted parent compound. beilstein-journals.org

Functionalization of Existing Nicotinic Aldehyde Frameworks

Modifying a pre-existing pyridine or nicotinic aldehyde ring is a common and often more direct route to specific derivatives like this compound.

Electrophilic and Nucleophilic Substitution Reactions

The direct introduction of an ethoxy group onto a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For instance, 4-chloropyridine (B1293800) hydrochloride can be reacted with ethanol (B145695) in the presence of a strong base like powdered sodium hydroxide (B78521) in a solvent such as DMSO to yield 4-ethoxypyridine. researchgate.net Subsequent formylation at the 3-position would yield the target molecule.

The preparation of various 4-substituted nicotinic acids and nicotinamides has been described, including 4-ethoxy derivatives. rsc.org These acids can then be reduced to the corresponding aldehydes. One patented method details the reduction of nicotinic acid morpholinamides to aldehydes using specific reducing agents like lithium triethoxyaluminium hydride, which prevents over-reduction to the alcohol.

A general overview of the synthesis of 4-substituted nicotinic acids is presented in the table below, which are potential precursors for this compound.

| Precursor | Reagent | Product |

| 4-Chloronicotinic acid | Sodium ethoxide | 4-Ethoxynicotinic acid |

| 4-Hydroxynicotinic acid | Ethyl iodide, Base | 4-Ethoxynicotinic acid |

This table illustrates general synthetic transformations that can lead to precursors for this compound.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyridine rings. numberanalytics.comnrochemistry.comsigmaaldrich.com While direct C-O bond formation at the 4-position of a nicotinic aldehyde derivative via cross-coupling is less common, these methods are invaluable for creating a wide range of substituted pyridines that could be precursors. For example, a Suzuki-Miyaura reaction could be used to introduce a substituent at a different position, followed by the introduction of the 4-ethoxy group via an SNAr reaction. nrochemistry.comtamu.edu

The functionalization of nicotinic and isonicotinic acid derivatives via palladium-catalyzed C-H activation has also been reported. nih.govbeilstein-journals.org These methods often employ a directing group to achieve regioselectivity, allowing for arylation at the C3 or C4 positions. beilstein-journals.org While not a direct route to 4-ethoxylation, these advanced techniques demonstrate the potential for selective functionalization of the pyridine core.

The table below summarizes some cross-coupling reactions used for pyridine functionalization.

| Reaction Type | Catalyst | Reactants | Product Type |

| Suzuki-Miyaura | Palladium | Aryl halide, Boronic acid | Aryl-substituted pyridine |

| Sonogashira | Palladium/Copper | Aryl halide, Terminal alkyne | Alkynyl-substituted pyridine |

| Stille | Palladium | Aryl halide, Organostannane | Aryl-substituted pyridine |

This table provides examples of cross-coupling reactions that can be applied to the synthesis of substituted pyridine derivatives.

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques applicable to the synthesis of complex pyridine derivatives. Photocatalysis and electrocatalysis are emerging methods that provide mild reaction conditions and high selectivity. numberanalytics.com For instance, visible-light photocatalysis has been utilized for synthesizing pyridine derivatives through radical-mediated pathways. numberanalytics.com

Furthermore, the use of frustrated Lewis pairs has been applied to the regio- and chemoselective functionalization of N-heterocycles, including pyridine derivatives. d-nb.info These advanced methods, while not yet specifically reported for the synthesis of this compound, represent the cutting edge of synthetic strategy and could be adapted for its preparation.

Continuous Flow Synthesis of this compound Intermediates

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and fine chemical manufacturing, offering significant advantages over traditional batch processing. contractpharma.com This methodology is particularly suited for producing active pharmaceutical ingredients (APIs) and their intermediates by providing superior control over reaction parameters, enhancing safety, and improving efficiency. mdpi.comaurigeneservices.comamt.uk

While specific literature on the continuous flow synthesis of this compound itself is not abundant, the principles of flow chemistry can be readily applied to the synthesis of its key intermediates, such as 4-chloronicotinaldehyde. The conversion of batch syntheses into continuous flow processes is a key area of modern chemical engineering, aimed at creating more efficient, safe, and environmentally friendly production methods. innovation.ca

Advantages of Continuous Flow for Intermediate Synthesis:

Enhanced Safety: Flow reactors handle small volumes at any given time, which mitigates risks associated with highly exothermic or potentially explosive reactions. mdpi.comasynt.com This is crucial for reactions like nitrations or those involving hazardous reagents, which can be part of pyridine derivative synthesis. amt.uk

Precise Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over temperature and reaction time. mdpi.comaurigeneservices.com This leads to higher product quality, improved yields, and better impurity profiles. contractpharma.com

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch mode. Instead of using larger vessels, the system can be run for longer periods or by using multiple reactors in parallel. asynt.com

Automation: Flow systems are highly amenable to automation, allowing for real-time monitoring and control, which improves reproducibility and reduces manual intervention. aurigeneservices.com

A common route to a precursor like 2-chloronicotinaldehyde (B135284) involves the Vilsmeier-Haack reaction on enamides, which can be optimized for selectivity and yield. researchgate.net Such multi-step processes, which are common in API manufacturing, can be streamlined by "telescoping" reactions in a continuous flow setup, eliminating the need for isolating and purifying intermediates at each stage. mdpi.com

Table 1: Illustrative Batch Synthesis Conditions for a 2-Chloronicotinaldehyde Intermediate This table outlines typical conditions for a two-step batch synthesis of 2-chloronicotinaldehyde from 2-chloronicotinic acid, a potential precursor route. Adapting such a process to a continuous flow system would involve pumping the reagents through heated reactor coils or packed-bed reactors.

| Step | Reaction | Reagents & Solvents | Conditions |

| 1 | Reduction | 2-chloronicotinic acid, NaBH₄, Boron trifluoride diethyl etherate, Tetrahydrofuran | Cooled to -10°C to 0°C, then room temperature for 8h |

| 2 | Oxidation | 2-chloronicotinol, Manganese dioxide, Dichloromethane | Reflux for 3-5 hours |

This data is illustrative of a general synthetic pathway that could be adapted for flow chemistry.

The adoption of flow chemistry is a growing trend, with several drug products manufactured via this technology having received FDA approval. contractpharma.com This underscores its potential for producing intermediates for compounds like this compound more efficiently and safely.

Stereoselective Synthesis Methodologies

This compound itself is an achiral molecule. However, its aldehyde functional group provides a key reaction site for creating chiral derivatives, which are often essential for biological activity in pharmaceuticals. Stereoselective synthesis refers to methods that favor the formation of one stereoisomer over another. masterorganicchemistry.comdurgapurgovtcollege.ac.in

The development of chiral alcohols from aldehydes is a fundamental transformation in organic chemistry. encyclopedia.pub For derivatives of this compound, this would involve the stereoselective addition of a nucleophile to the carbonyl carbon of the aldehyde, creating a new chiral center at the adjacent carbon.

Key Stereoselective Strategies:

Catalytic Asymmetric Addition: This is one of the most powerful methods for synthesizing enantiomerically enriched alcohols. mdpi.com It involves using a chiral catalyst to control the stereochemical outcome of the reaction. For example, the asymmetric addition of organozinc compounds (e.g., diethylzinc) to aromatic aldehydes, mediated by chiral ligands or catalysts, can produce chiral secondary alcohols with high enantiomeric excess. scielo.br Similarly, transition metal systems, such as those based on Rhodium or Ruthenium with chiral monophosphorus ligands, have been developed for the selective 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes to yield chiral allylic alcohols. acs.org

Use of Chiral Auxiliaries: An enantiopure auxiliary can be attached to the starting material or reagent to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Substrate Control: A pre-existing chiral center in the molecule can influence the stereochemical outcome of a new reaction, a principle known as diastereoselectivity. msu.edu

While direct examples for this compound are scarce, research on related structures provides valuable insights. For instance, studies on [3+2] cycloaddition reactions involving pyridyl-substituted nitrones demonstrate how regio- and stereoselective control can be achieved in the synthesis of complex nicotinoids. researchgate.net Such principles are foundational for designing synthetic routes to complex chiral derivatives starting from this compound.

Table 2: General Approaches for Stereoselective Synthesis of Chiral Alcohols from Aldehydes

| Method | Description | Key Components | Outcome |

| Asymmetric Catalysis | A small amount of a chiral catalyst directs the formation of one enantiomer over the other. encyclopedia.pub | Chiral metal complexes (e.g., Ru, Rh, Ti), organocatalysts. scielo.bracs.org | High enantiomeric excess (ee) in the resulting chiral alcohol. |

| Chiral Pool Synthesis | A stereocenter in the final product is derived from a readily available, enantiopure natural product (e.g., amino acid, sugar). | Natural products as starting materials. | Enantiomerically pure products. |

| Enzymatic Resolution | An enzyme (e.g., lipase) selectively reacts with one enantiomer of a racemic mixture, allowing for separation. encyclopedia.pub | Lipases, reductases. | Separation of a racemic alcohol into its constituent enantiomers. |

These methodologies provide a toolbox for chemists to synthesize specific stereoisomers of this compound derivatives, which is often a critical step in the development of new therapeutic agents.

Green Chemistry Considerations in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. samipubco.com The application of green chemistry principles is crucial in modern pharmaceutical synthesis to enhance sustainability, reduce environmental impact, and improve cost-effectiveness. numberanalytics.comnih.gov

The synthesis of pyridine derivatives, including this compound, can be evaluated and improved using the 12 Principles of Green Chemistry. numberanalytics.combohrium.com

Application of Green Chemistry Principles:

Waste Prevention: Designing syntheses with high atom economy and minimizing by-products is a core goal. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are an excellent strategy for this and are widely used for pyridine synthesis. bohrium.comresearchgate.net

Safer Solvents and Auxiliaries: The choice of solvent is a major contributor to the environmental impact of a process. Efforts are made to replace hazardous solvents with greener alternatives like water, ethanol, or ionic liquids, or to conduct reactions under solvent-free conditions. nih.govresearchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure minimizes energy consumption. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input compared to conventional heating. nih.gov

Use of Catalysis: Catalytic reagents (including biocatalysts like enzymes) are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. samipubco.comnumberanalytics.com The Vilsmeier-Haack reaction, a common method for synthesizing aldehyde precursors, traditionally uses stoichiometric amounts of phosphoryl chloride. jk-sci.comwikipedia.org Greener alternatives for preparing the Vilsmeier reagent are being explored to reduce toxic waste. scirp.org

Renewable Feedstocks: Using starting materials derived from renewable resources rather than petrochemicals is a key aspect of sustainability. While not always feasible, research into bio-based routes for chemical feedstocks is an active area. numberanalytics.com

Continuous flow chemistry (as discussed in 2.3.1) aligns well with green chemistry principles. It often leads to higher yields, uses less energy, minimizes waste, and allows for the safe use of hazardous reagents by containing them in a closed system, thereby increasing both the environmental and economic viability of a synthetic process. contractpharma.cominnovation.ca

Table 3: The 12 Principles of Green Chemistry and Their Relevance to this compound Synthesis

| Principle # | Principle Name | Application in Synthesis |

| 1 | Prevention | Design syntheses to prevent waste rather than treating it afterward. |

| 2 | Atom Economy | Maximize the incorporation of all materials from the process into the final product. |

| 3 | Less Hazardous Chemical Syntheses | Use and generate substances with little or no toxicity to humans and the environment. |

| 4 | Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. |

| 5 | Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. |

| 6 | Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. |

| 7 | Use of Renewable Feedstocks | Use raw materials that are renewable rather than depleting. |

| 8 | Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups). |

| 9 | Catalysis | Use catalytic reagents in preference to stoichiometric reagents. |

| 10 | Design for Degradation | Design products to break down into innocuous substances after use. |

| 11 | Real-time Analysis for Pollution Prevention | Develop analytical methods for real-time monitoring to prevent the formation of hazardous substances. |

| 12 | Inherently Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for chemical accidents. |

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Reactivity and Derivatization Strategies of 4 Ethoxynicotinaldehyde

Halogenation and Nitro-Substitution Reactions

Direct electrophilic aromatic substitution on the pyridine (B92270) ring is generally challenging due to the electron-deficient nature of the ring. However, the ethoxy group at the 4-position is an activating, ortho-, para-directing group, which would direct incoming electrophiles to the 3- and 5-positions. The presence of the aldehyde at the 3-position would sterically hinder substitution at this position and further deactivate the ring.

A common strategy to enhance the reactivity of pyridines towards electrophiles is through the formation of the corresponding N-oxide. ntnu.no The N-oxide is more susceptible to electrophilic attack, and the nitro group can be introduced, often at the 4-position relative to the nitrogen. Subsequent deoxygenation of the N-oxide would yield the nitropyridine derivative. However, direct nitration of substituted pyridines can be complex and may require specific conditions to control regioselectivity. ntnu.no

Introduction of Alkoxy and Thioether Moieties

The introduction of additional alkoxy or thioether groups onto the pyridine ring of 4-Ethoxynicotinaldehyde can be achieved through nucleophilic aromatic substitution (SNA) reactions. This typically requires the presence of a good leaving group, such as a halogen, on the pyridine ring. arkat-usa.orgsci-hub.se

Therefore, a synthetic strategy would first involve the halogenation of a suitable 4-ethoxypyridine precursor, followed by nucleophilic displacement with an alkoxide or a thiolate. For instance, starting from a 4-ethoxy-3-halopyridine derivative, reaction with sodium methoxide would introduce a methoxy group, and reaction with sodium thiomethoxide would introduce a methylthio group. The reactivity of halopyridines in SNAr reactions is generally higher for halogens at the 2- and 4-positions. sci-hub.se

| Starting Material | Nucleophile | Product Type |

|---|---|---|

| 4-Ethoxy-3-halopyridine | Sodium methoxide | 3,4-Diethoxypyridine derivative |

| 4-Ethoxy-3-halopyridine | Sodium thiomethoxide | 4-Ethoxy-3-(methylthio)pyridine derivative |

This compound is a valuable building block in organic synthesis, offering multiple sites for chemical modification. The aldehyde group readily undergoes a range of transformations including condensation reactions, reductive amination, oxidation, and reduction, providing access to a wide array of derivatives. While direct functionalization of the pyridine ring can be more challenging, strategies such as N-oxide formation for electrophilic substitution and nucleophilic aromatic substitution on halogenated precursors provide effective means to introduce further diversity. The strategic application of these reactions allows for the synthesis of a broad spectrum of functionalized pyridine compounds with potential applications in various fields of chemistry.

Formation of Complex Heterocyclic Systems Incorporating the this compound Moiety

The electrophilic nature of the aldehyde functional group, coupled with the electronic characteristics of the pyridine ring, makes this compound a valuable precursor for the synthesis of a variety of complex heterocyclic systems. Its reactivity allows for its incorporation into fused and spirocyclic ring systems through various cyclization and multicomponent reactions.

Pyrazoline Derivative Synthesis

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of pyrazoline derivatives often proceeds through a two-step sequence involving the initial formation of an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation, followed by a cyclization reaction with a hydrazine derivative.

The general synthetic route to pyrazolines starting from an aldehyde involves:

Claisen-Schmidt Condensation: An aldehyde is reacted with a ketone in the presence of a base (like NaOH or KOH) to form a chalcone.

Cyclization: The resulting chalcone is then treated with hydrazine hydrate (H₂NNH₂·H₂O), often in the presence of a catalyst or in a suitable solvent, to yield the pyrazoline ring.

In the context of this compound, it can serve as the aldehyde component in the initial Claisen-Schmidt condensation. By reacting it with a suitable ketone, a chalcone intermediate bearing the 4-ethoxypyridinyl moiety can be synthesized. Subsequent reaction of this chalcone with hydrazine hydrate would lead to the formation of the corresponding pyrazoline derivative.

A plausible reaction scheme for the synthesis of a pyrazoline derivative from this compound is outlined below:

Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one (Chalcone)

In this step, this compound undergoes a Claisen-Schmidt condensation with 4-chloroacetophenone in the presence of a base.

Step 2: Synthesis of 5-(4-chlorophenyl)-3-(4-ethoxypyridin-3-yl)-4,5-dihydro-1H-pyrazole

The chalcone synthesized in the previous step is then reacted with hydrazine hydrate to form the pyrazoline ring.

Below is a data table summarizing the proposed synthesis of a pyrazoline derivative starting from this compound. The data is representative of typical yields and reaction conditions for similar syntheses found in the literature.

| Step | Reactants | Product | Reagents and Conditions |

| 1 | This compound, 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one | NaOH, Ethanol (B145695), Stirring at room temperature |

| 2 | (E)-1-(4-chlorophenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one | 5-(4-chlorophenyl)-3-(4-ethoxypyridin-3-yl)-4,5-dihydro-1H-pyrazole | Hydrazine hydrate, Ethanol, Reflux |

Medicinal Chemistry and Biological Activity of 4 Ethoxynicotinaldehyde Scaffolds

Mechanisms of Biological Action

Cellular Pathway Perturbations

The specific cellular pathways perturbed by 4-Ethoxynicotinaldehyde have not been extensively delineated in research. However, based on the activities of structurally related compounds, it is plausible that it could influence key signaling pathways involved in cell proliferation, inflammation, and survival. For instance, many pyridine-containing compounds are known to interact with kinase signaling cascades. The mitogen-activated protein kinase (MAPK) pathway, which is crucial for processes like cell proliferation and differentiation, is a common target for small molecule inhibitors. nih.gov Deviations in the MAPK signaling pathway have been implicated in the development and progression of various types of cancer. nih.gov Similarly, the Wnt signaling pathway, which regulates cell proliferation and migration, is another critical pathway that can be modulated by small molecule inhibitors and is often dysregulated in cancer. nih.gov The precise impact of the 4-ethoxy and aldehyde substituents on the pyridine (B92270) ring would need to be empirically determined to understand which specific pathways are affected.

Molecular Interactions with Biomolecules

The molecular interactions of this compound with biomolecules are not yet characterized. Generally, the aldehyde group can form covalent bonds with nucleophilic residues like lysine (B10760008) or cysteine on proteins, potentially leading to irreversible inhibition of enzyme activity. The pyridine ring itself can engage in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking with the aromatic residues of amino acids in a protein's binding pocket. mdpi.com These interactions are fundamental to the functionality of many biomolecular systems, driving processes such as protein folding and enzymatic activity. mdpi.com The ethoxy group at the 4-position can influence the molecule's solubility and its ability to form hydrophobic interactions, which can affect its binding affinity and specificity for a particular biological target. The study of how small molecules interact with biological membranes is also crucial, and computational methods like molecular dynamics simulations can provide insights into these binding and permeation processes. bioscipublisher.com

Prodrug Strategies and Biotransformation Research

Prodrug Strategies

A prodrug is a pharmacologically inactive compound that is converted into its active form within the body through metabolic processes. justia.com This strategy is widely employed in drug design to overcome challenges such as poor solubility, chemical instability, rapid metabolism, or to improve drug targeting. cbspd.comscribd.com

For a molecule like this compound, the aldehyde functional group is susceptible to rapid oxidation in vivo. google.com A prodrug approach could be utilized to mask this aldehyde moiety, protecting it from premature metabolic degradation and ensuring it reaches its intended therapeutic target. cbspd.comgoogle.com Common strategies for masking aldehydes involve converting them into derivatives like oximes, acetals, or oxazolidines, which are designed to hydrolyze back to the active aldehyde under specific physiological conditions. cbspd.com

Furthermore, the nicotinic acid scaffold, which is closely related to this compound (the corresponding carboxylic acid is 4-ethoxynicotinic acid), has been successfully utilized in prodrug design. A prominent example is Isoniazid (isonicotinic acid hydrazide), a cornerstone prodrug in tuberculosis therapy that is activated by a mycobacterial catalase-peroxidase enzyme. nih.gov This precedent suggests that the pyridine ring system of this compound is amenable to the chemical modifications required for creating effective prodrugs.

Biotransformation Research

Biotransformation refers to the chemical modification of compounds by living organisms, primarily mediated by enzymes. nih.govsemanticscholar.org Understanding the metabolic fate of a potential drug candidate is crucial for its development. The primary site of drug metabolism is the liver, which contains a host of enzymes, including Cytochrome P450 (CYP) and aldehyde oxidase (AOX), that catalyze these transformations. acs.orgnih.gov

Oxidation: The most probable metabolic pathway for this compound is the oxidation of its aldehyde group to a carboxylic acid, yielding 4-ethoxynicotinic acid. This reaction is typically catalyzed by aldehyde oxidase, an enzyme known to metabolize various aldehydes and N-heterocyclic compounds. google.comnih.gov

CYP-mediated reactions: Cytochrome P450 enzymes could also play a role in the biotransformation of this compound. Potential reactions include the O-de-ethylation of the ethoxy group to form 4-hydroxynicotinaldehyde (B2382486), or hydroxylation at various positions on the pyridine ring. The metabolism of nicotine, for instance, involves extensive oxidation by CYP enzymes, particularly CYP2A6. acs.org

Investigating these potential metabolic pathways is essential to characterize the pharmacokinetic profile and identify any potentially active or toxic metabolites of this compound and its derivatives.

Table 2: Key Enzymes in Biotransformation and Their Potential Role in this compound Metabolism

| Enzyme Family | Specific Enzyme(s) | Potential Reaction on this compound | Reference(s) |

| Aldehyde Oxidase (AOX) | AOX | Oxidation of the aldehyde to a carboxylic acid (4-ethoxynicotinic acid) | google.comnih.gov |

| Cytochrome P450 (CYP) | CYP2A6, CYP3A4, others | O-de-ethylation of the ethoxy group; Hydroxylation of the pyridine ring | acs.orgnih.gov |

| Flavin-containing Monooxygenase (FMO) | FMO | N-oxidation of the pyridine nitrogen | acs.org |

Lack of Publicly Available Research Hinders a Detailed Analysis of this compound in Catalysis

A thorough investigation into the scientific literature reveals a significant scarcity of specific research focused on the catalytic applications of this compound and its derivatives. Despite extensive searches for its role in organocatalysis, supramolecular catalysis, and as a ligand in transition metal catalysis, no dedicated studies or detailed data sets could be identified for this particular compound.

While the broader family of nicotinic acid and nicotin-aldehyde derivatives has been explored in various catalytic systems, the specific influence of the 4-ethoxy substituent on the catalytic activity and application of the nicotin-aldehyde scaffold does not appear to be a subject of published research. General concepts within the fields of catalysis are well-documented for related pyridine compounds; however, the explicit data required to generate a scientifically accurate and detailed article on this compound, as per the requested outline, is not available in the public domain.

Therefore, it is not possible to provide a comprehensive analysis, including data tables and detailed research findings, on the catalytic applications of this compound in the following areas:

Catalytic Applications of 4 Ethoxynicotinaldehyde Derivatives

Role as Ligands in Transition Metal Catalysis:No studies were found that specifically investigate 4-Ethoxynicotinaldehyde or its derivatives as ligands in transition metal-catalyzed reactions.

Without accessible research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research into the synthesis and catalytic potential of this compound would be necessary to provide the specific information requested.

Supramolecular and Material Science Research Involving 4 Ethoxynicotinaldehyde

Self-Assembly Processes and Molecular Recognition

Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into well-defined, larger structures through non-covalent interactions. researchgate.net Molecular recognition, the specific binding between two or more molecules, is the driving force behind self-assembly. jst.go.jp In the context of 4-Ethoxynicotinaldehyde, its pyridine (B92270) and aldehyde functionalities are key to its participation in these processes.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, while the aldehyde group can participate in the formation of dynamic covalent bonds, such as imines. rsc.orgwikipedia.org These interactions are crucial for directing the assembly of molecules into predictable and ordered architectures. For instance, pyridyl aldehydes are known to react with amines to form Schiff bases, which can then coordinate to metal centers, leading to the self-assembly of complex structures like molecular cages and polygons. researchgate.net

Research on related pyridyl aldehydes has demonstrated their utility in constructing sophisticated supramolecular systems. For example, pyridyl-based ligands have been instrumental in the self-assembly of multi-porphyrin arrays through metal coordination, showcasing the programmability of these systems. nih.gov The formation of these assemblies is a testament to the precise molecular recognition between the pyridyl units and the metal ions.

While specific studies on the self-assembly of this compound are not extensively documented, the principles established with analogous compounds suggest its potential. The ethoxy group could influence the solubility and packing of the resulting assemblies, potentially leading to novel material properties.

Table 1: Potential Non-Covalent Interactions and Dynamic Covalent Bonds in the Self-Assembly of this compound Derivatives

| Interaction Type | Participating Groups on this compound | Complementary Functional Group | Resulting Supramolecular Motif |

| Hydrogen Bonding | Pyridine Nitrogen | -OH, -NH | Chains, sheets, networks |

| Metal Coordination | Pyridine Nitrogen | Metal Ions (e.g., Pd(II), Cu(II)) | Metallo-supramolecular cages, polygons |

| Imine Bond Formation | Aldehyde | Primary Amine | Schiff base ligands for complex assemblies |

| π-π Stacking | Pyridine Ring | Aromatic Rings | Stacked columnar or layered structures |

Host-Guest Chemistry with this compound Systems

Host-guest chemistry involves the encapsulation of a smaller molecule (the guest) within a larger molecule or molecular assembly (the host). orientjchem.org The design of host molecules with specific recognition sites is a central theme in this field. Pyridine-containing ligands are frequently used to construct molecular hosts due to their ability to form well-defined cavities through metal coordination or organic synthesis. orientjchem.orgrsc.org

Systems derived from pyridyl aldehydes can act as hosts for a variety of guest molecules. The cavity of a self-assembled host can be tailored by choosing the appropriate length and geometry of the building blocks. orientjchem.org The pyridine nitrogen atoms lining the cavity can provide a Lewis basic environment, suitable for binding to specific guests.

For instance, bowl-shaped organic hosts prepared from bispyridine ligands have shown selective encapsulation of carbonyl-containing aromatic guests in water. rsc.org This selectivity arises from a combination of hydrophobic effects and specific interactions with the host's cationic methylenebispyridinyl moieties. Similarly, metallamacromolecules constructed from pyridine-based ligands can encapsulate a range of guests, from small anions to neutral molecules. orientjchem.org The nature of the encapsulated guest can be influenced by the size and electronic properties of the host's cavity.

While there is a lack of specific examples of this compound being used to create host-guest systems, its derivatives could be incorporated into larger host structures. The ethoxy group could potentially influence the guest binding properties by altering the electronic nature of the pyridine ring or by participating in weak interactions with the guest.

Development of Functional Organic Materials

Functional organic materials are materials derived from organic compounds that exhibit specific, useful properties, such as conductivity, luminescence, or catalytic activity. numberanalytics.com Pyridine-containing compounds are widely used in the development of such materials. numberanalytics.com The incorporation of pyridyl aldehydes into polymers or discrete molecular structures can impart desirable functionalities.

For example, polymers containing pyridine units are explored for applications in light-emitting diodes, solar cells, and sensors. wikipedia.org The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, leading to changes in the material's optical or electronic properties, which is the basis for sensing applications. The aldehyde group of this compound provides a convenient handle for its incorporation into larger molecular systems through reactions like condensation or Wittig-type couplings.

The development of materials from nicotinaldehyde derivatives has been a subject of interest. For instance, novel nicotinaldehyde derivatives have been synthesized and their electronic properties investigated through computational and spectroscopic methods, suggesting their potential in electronic applications. dntb.gov.ua

Table 2: Potential Applications of Functional Materials Derived from this compound

| Material Type | Potential Functionality | Underlying Principle |

| Conjugated Polymers | Electroluminescence, Photovoltaics | Extended π-conjugation through the pyridine ring. |

| Metal-Organic Frameworks (MOFs) | Gas storage, Catalysis | Porous structure with tunable pore size and functionality. |

| Chemosensors | Ion or molecule detection | Changes in fluorescence or color upon binding to the analyte. |

| Liquid Crystals | Display technologies | Anisotropic molecular shape leading to ordered fluid phases. |

Crystal Engineering and Solid-State Supramolecular Structures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Pyridyl compounds are excellent building blocks in crystal engineering due to the directional nature of the interactions involving the pyridine nitrogen, such as hydrogen bonds and coordination bonds. nih.govrsc.org

The crystal packing of molecules is determined by a subtle balance of various non-covalent interactions. In the case of this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, the aldehyde can participate in C-H···O interactions, and the aromatic ring can engage in π-π stacking. The ethoxy group can also influence the crystal packing through van der Waals interactions or weak C-H···O hydrogen bonds.

Studies on related dipyridyl compounds have shown how systematic changes in the molecular structure can lead to different solid-state architectures, such as linear tapes or stacked arrangements. nih.gov The formation of co-crystals, where two or more different molecules crystallize together in a specific stoichiometric ratio, is a common strategy in crystal engineering. Pyridyl compounds are often used as co-formers in the generation of co-crystals with desired physical properties. rsc.org

The analysis of crystal structures of related pyridinium-triazole zwitterions has provided insights into how positional isomerism and molecular flexibility influence the resulting supramolecular topology through a network of hydrogen bonds. mdpi.com While the crystal structure of this compound itself is not detailed in the literature, the principles of crystal engineering suggest that it could form a variety of interesting and potentially useful solid-state structures through co-crystallization or by derivatization.

Advanced Analytical and Characterization Methodologies for 4 Ethoxynicotinaldehyde

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is a cornerstone in the analysis of organic molecules, providing detailed information on molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the definitive structural characterization of organic compounds like 4-Ethoxynicotinaldehyde. emerypharma.com While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced NMR techniques offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy: For molecules with complex or overlapping signals in 1D spectra, 2D NMR is indispensable. jeol.comlongdom.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings through bonds, typically over two to three bonds (²JHH, ³JHH). libretexts.org For this compound, this would confirm the connectivity between the ethyl group protons (-O-CH₂-CH₃) and identify adjacent protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). jeol.comresearchgate.net It allows for the unambiguous assignment of each carbon atom that has an attached proton by linking the proton's chemical shift to its corresponding carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), providing crucial information about the connectivity of the molecular skeleton. jeol.comipb.pt For instance, it would show a correlation between the aldehyde proton and the C4 carbon of the pyridine ring, and between the ethoxy protons and the C4 carbon, confirming the substitution pattern.

Quantitative NMR (qNMR): qNMR is an accurate and precise method for determining the purity of a compound without the need for an identical reference standard. eurl-pesticides.eunih.gov The purity of a this compound sample can be determined by comparing the integral of one of its well-resolved proton signals against the integral of a known amount of an internal calibration standard. ox.ac.uknih.gov Key considerations for qNMR include ensuring long relaxation delays to allow for complete magnetization recovery and achieving a high signal-to-noise ratio for accurate integration. ox.ac.ukethz.ch

Solid-State NMR (ssNMR): While less common for routine analysis of small organic molecules, solid-state NMR could be employed to study the crystalline form of this compound. It provides information about the molecular structure and dynamics in the solid phase, which can differ from the solution state.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected 2D Correlations |

|---|---|---|---|---|

| Aldehyde | -CHO | ~9.9 - 10.1 | ~190 - 193 | HMBC to C4, H2, H6 |

| Aromatic CH | H2 | ~8.6 - 8.8 | ~152 - 155 | COSY to H6; HSQC to C2; HMBC to C3, C4 |

| Aromatic CH | H5 | ~7.0 - 7.2 | ~108 - 111 | COSY to H6; HSQC to C5; HMBC to C3, C4, C6 |

| Aromatic CH | H6 | ~8.4 - 8.6 | ~150 - 153 | COSY to H2, H5; HSQC to C6; HMBC to C2, C4, C5 |

| Aromatic C | C3 | - | ~120 - 123 | - |

| Aromatic C-O | C4 | - | ~165 - 168 | - |

| Ethoxy CH₂ | -OCH₂- | ~4.2 - 4.4 | ~64 - 67 | COSY to -CH₃; HSQC to C; HMBC to C4, -CH₃ |

| Ethoxy CH₃ | -CH₃ | ~1.4 - 1.6 | ~14 - 16 | COSY to -OCH₂-; HSQC to C; HMBC to -OCH₂- |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy and confidence. iaph.es By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique elemental formula, thus confirming the identity of this compound. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. For aldehydes, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to form stable hydrazones, which facilitates analysis by increasing molecular weight and improving ionization. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This soft ionization technique is especially suited for the analysis of large or complex systems. jeol.commdpi.com While direct analysis of a small molecule like this compound is less common, MALDI-TOF MS would be the method of choice if the compound were attached to a polymer or a biomolecule, allowing for the determination of the molecular weight of the entire conjugate. plos.orgmdpi.com

| Formula | Species | Calculation | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| C₈H₉NO₂ | [M+H]⁺ | (812.000000) + (101.007825) + (114.003074) + (215.994915) | 152.07060 |

| [M+Na]⁺ | (812.000000) + (91.007825) + (114.003074) + (215.994915) + 22.989770 | 174.05255 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. The FTIR spectrum of this compound would show characteristic absorption bands for the aldehyde C=O stretch, the aromatic C=C and C=N stretches, the C-H stretches of the aromatic ring and alkyl groups, and the C-O-C stretch of the ether linkage.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. beilstein-journals.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the symmetric vibrations of the pyridine ring. Resonance Raman spectroscopy could be employed if the laser excitation wavelength matches an electronic absorption band of the molecule, significantly enhancing the signal of specific vibrational modes. nih.govnsf.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - FTIR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aldehyde C-H | Stretching | 2800 - 2900, 2700 - 2800 | 2800 - 2900, 2700 - 2800 |

| Alkyl C-H | Stretching | 2850 - 3000 | 2850 - 3000 |

| Aldehyde C=O | Stretching | 1690 - 1715 (strong) | 1690 - 1715 (weak) |

| Aromatic C=C/C=N | Ring Stretching | 1550 - 1620 | 1550 - 1620 (strong) |

| Ether C-O-C | Asymmetric Stretching | 1200 - 1270 (strong) | 1200 - 1270 |

| Ether C-O-C | Symmetric Stretching | 1020 - 1080 | 1020 - 1080 |

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edumasterorganicchemistry.com The structure of this compound contains a conjugated π-system (the pyridine ring) and non-bonding electrons (on the oxygen and nitrogen atoms), making it UV-active. The spectrum is expected to show two main types of electronic transitions:

π → π transition:* An intense absorption band at a shorter wavelength, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system.

n → π transition:* A weaker absorption band at a longer wavelength, resulting from the promotion of a non-bonding electron (from the carbonyl oxygen or ether oxygen) to a π* antibonding orbital. masterorganicchemistry.com

The position of the maximum absorbance (λmax) can be influenced by solvent polarity.

Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light. nih.gov While not all molecules that absorb UV light are fluorescent, compounds with rigid, planar, conjugated systems often exhibit fluorescence. The potential fluorescence of this compound would depend on the efficiency of radiative decay from its excited state. If fluorescent, the technique could be used for highly sensitive quantification and to study its interactions with other molecules.

| Transition Type | Orbitals Involved | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | ~250 - 290 | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | n (Oxygen) → π (LUMO) | ~300 - 340 | Low (<1,000 L mol⁻¹ cm⁻¹) |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for a molecule like this compound.

Method Development: The development process involves selecting an appropriate stationary phase (e.g., C18 or C8), mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector. mdpi.com For this compound, a UV detector set at or near its λmax would provide excellent sensitivity. nih.gov The mobile phase composition and gradient can be optimized to achieve good resolution between the main compound peak and any impurity peaks. youtube.com

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: A proportional relationship between the detector response and the concentration of the analyte over a defined range. nih.gov

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly (repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV/Vis or Diode Array Detector |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 270 nm |

| Run Time | 20 minutes |

| Validation Parameter | Typical Acceptance Criterion |

|---|---|

| Specificity | Peak is pure and resolved from impurities (Resolution > 1.5) |

| Linearity (Correlation Coefficient) | R² ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| LOD / LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) |

| Robustness | Relative Standard Deviation (RSD) of results should be within acceptable limits after minor changes to method parameters |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, which possesses a moderate boiling point, direct GC-MS analysis is feasible. However, to enhance its volatility and improve chromatographic peak shape and sensitivity, derivatization is often employed, particularly for trace-level analysis.

The aldehyde functional group in this compound is a prime target for derivatization. One of the most common methods is oximation, which involves the reaction of the aldehyde with an oximation reagent, such as methoxyamine hydrochloride in pyridine, to form a more stable and volatile methoxime derivative. nih.gov This is often followed by a silylation step, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert any other active hydrogens (if present in related compounds) into their trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net This two-step derivatization significantly increases the volatility and thermal stability of the analyte, making it highly suitable for GC-MS analysis. nih.gov The use of anhydrous pyridine is crucial in these reactions as moisture can deactivate the silylating agent. reddit.com

In a typical GC-MS analysis of a derivatized this compound, a non-polar or medium-polarity capillary column would be used for separation. The mass spectrometer would then be operated in electron ionization (EI) mode, which would generate a reproducible fragmentation pattern for the derivatized molecule. This mass spectrum serves as a chemical fingerprint, allowing for confident identification of the compound. The fragmentation would likely involve characteristic losses of the ethoxy group, cleavage of the pyridine ring, and fragmentation of the derivatized aldehyde group. For quantitative analysis, selected ion monitoring (SIM) or tandem mass spectrometry (MS-MS) can be utilized to enhance sensitivity and selectivity. researchgate.netnih.gov

| Derivatization Step | Reagent | Purpose | Typical Conditions |

| Oximation | Methoxyamine HCl in Pyridine | Stabilizes the aldehyde group and prevents ring formation in sugars (if present in a complex matrix). nih.gov | 60 minutes at 30°C nih.gov |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability by replacing active hydrogens with a trimethylsilyl group. nih.gov | 30 minutes at 30°C nih.gov |

Chiral Chromatography for Enantiomeric Separation

While this compound itself is not chiral, its derivatives or precursors in a synthetic pathway may be, necessitating enantioselective separation techniques. Chiral chromatography is the most widely used method for the separation of enantiomers. nih.gov This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For pyridine-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. nih.gov These CSPs are often coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. nih.gov

In the context of separating a chiral derivative of this compound, both normal-phase and polar organic modes of high-performance liquid chromatography (HPLC) could be explored. nih.gov The choice of mobile phase is critical for achieving optimal separation and is often determined empirically by screening different solvent combinations. For instance, a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol) is common in normal-phase chromatography, while polar organic mode might use acetonitrile or methanol (B129727) with small amounts of additives. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency. mdpi.com

The development of a successful chiral separation method for a derivative of this compound would involve screening a variety of polysaccharide-based columns and mobile phase compositions to find the optimal conditions for resolution.

| Chiral Stationary Phase Type | Common Examples | Typical Interactions | Applicable Chromatographic Modes |

| Polysaccharide-based | Lux Cellulose-2, Lux Amylose-2 | Hydrogen bonding, π-π interactions, steric hindrance nih.gov | Normal Phase HPLC, Polar Organic HPLC, SFC nih.govmdpi.com |

| Pirkle-type (Brush type) | (R,R)-Whelk-O1 | π-π interactions, hydrogen bonding, dipole-dipole interactions | Normal Phase HPLC |

| Macrocyclic glycopeptide | Chirobiotic V | Hydrogen bonding, ionic interactions, inclusion complexation | Reversed-Phase HPLC, Polar Organic HPLC |

Advanced Microscopy and Imaging Techniques

Electron Microscopy (e.g., TEM, STEM, SEM) for Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the nanoscale. For a small organic molecule like this compound, these methods can provide valuable information about its crystalline form, particle size and shape, and any self-assembled nanostructures.

Transmission Electron Microscopy (TEM) allows for the direct imaging of the internal structure of thin samples. To analyze this compound crystals, they would typically be dispersed on a TEM grid. researchgate.net Low-dose imaging techniques are crucial to minimize radiation damage to the organic crystals. nih.govnih.gov High-resolution TEM (HRTEM) can even reveal the crystal lattice, providing insights into the packing of the molecules. nih.gov Electron diffraction (ED) patterns obtained in the TEM can be used to determine the crystal structure of individual nanocrystals. nih.gov

Scanning Transmission Electron Microscopy (STEM) provides similar information to TEM but can offer higher contrast imaging, particularly with high-angle annular dark-field (HAADF) STEM, which is sensitive to atomic number. This can be useful for analyzing composite materials or formulations containing this compound.

Scanning Electron Microscopy (SEM) is used to image the surface topography of bulk samples. researchgate.net For this compound, SEM would be employed to study the morphology of its crystals, providing information on their size distribution, shape, and surface features. researchgate.net The sample is typically coated with a thin layer of a conductive material to prevent charging under the electron beam.

| Technique | Information Obtained | Sample Preparation | Key Considerations |

| TEM | Crystal lattice, internal structure, electron diffraction patterns nih.govnih.gov | Dispersion of nanocrystals on a TEM grid researchgate.net | Beam sensitivity, requires thin samples nih.govnih.gov |

| STEM | High-contrast imaging of internal structure, elemental mapping (with EDX) | Similar to TEM | Beam sensitivity |

| SEM | Surface morphology, crystal shape and size, topography researchgate.net | Mounting on a stub and coating with a conductive layer | Surface charging for non-conductive samples |

Atomic Force Microscopy (AFM) for Surface Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. e3s-conferences.org Unlike electron microscopy, AFM does not require a vacuum and can be performed in air or liquid, making it suitable for studying the surface of this compound under various conditions.

In the context of this compound, AFM would be particularly useful for characterizing the surface of thin films or self-assembled monolayers. e3s-conferences.org The technique involves scanning a sharp tip at the end of a cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a topographic image.

AFM can provide quantitative data on surface roughness, grain size, and other morphological features. e3s-conferences.org By modifying the AFM tip with specific chemical functionalities, it is also possible to probe local chemical and mechanical properties of the surface, such as adhesion and elasticity. For instance, studying the surface of a thin film of this compound could reveal information about its packing and orientation on a substrate.

| AFM Mode | Measured Property | Information Gained for this compound |

| Tapping Mode | Surface topography | High-resolution images of crystal surfaces or thin films, surface roughness. e3s-conferences.org |

| Contact Mode | Surface topography, friction | Can provide information on surface morphology, but may damage soft samples. |

| Phase Imaging | Material properties (e.g., adhesion, viscoelasticity) | Differentiation of crystalline and amorphous regions on a surface. |

| Kelvin Probe Force Microscopy (KPFM) | Surface potential | Mapping of local electronic properties. |

Thermal Analysis for Stability and Phase Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most relevant techniques for assessing its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com A DSC thermogram of this compound would reveal its melting point, enthalpy of fusion, and any solid-solid phase transitions. This information is crucial for understanding the compound's physical properties and for quality control purposes. For pyridine-containing compounds, DSC can also be used to study the formation of co-crystals and their thermal behavior. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. orientjchem.org A TGA curve for this compound would indicate its decomposition temperature and provide information about its thermal stability. By performing TGA in different atmospheres (e.g., inert or oxidative), one can gain insights into the decomposition mechanism. For many organic compounds, the decomposition process occurs in multiple steps, which can be identified from the derivative of the TGA curve (DTG). mdpi.com

| Technique | Measurement | Information for this compound | Typical Experimental Conditions |

| DSC | Heat flow | Melting point, enthalpy of fusion, phase transitions. mdpi.com | Heating rate of 5-10 °C/min in an inert atmosphere. mdpi.com |

| TGA | Mass change | Decomposition temperature, thermal stability, residue content. orientjchem.org | Heating rate of 10 °C/min in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. orientjchem.org |

Radiochemical and Isotopic Labeling for Tracer Studies

Radiochemical and isotopic labeling are powerful techniques used to trace the fate of a molecule in a chemical reaction, a biological system, or an environmental process. wikipedia.orgnih.gov For this compound, introducing a stable or radioactive isotope into its structure would enable its detection and quantification in various tracer studies.

The pyridine ring is a common scaffold in many biologically active compounds, and methods for its isotopic labeling are well-established. nih.gov One common approach is nitrogen-15 (B135050) (¹⁵N) labeling, which can be achieved through a nitrogen isotope exchange reaction. nih.gov This involves the ring-opening of the pyridine to a Zincke intermediate, followed by ring-closure with a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl. nih.gov This method allows for the incorporation of the stable isotope into the heterocyclic ring.

For radiolabeling, isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) are typically used. researchgate.net The synthesis of a ¹⁴C- or ³H-labeled this compound would likely involve a multi-step chemical synthesis starting from a labeled precursor. For example, a ¹⁴C-labeled ethoxy group could be introduced via Williamson ether synthesis using ¹⁴C-labeled ethyl iodide. Alternatively, the aldehyde group could be formed from a ¹⁴C-labeled precursor.

Once synthesized, the labeled this compound can be used in a variety of tracer studies. For example, in drug metabolism studies, it can be administered to an animal model, and the distribution and excretion of the radioactivity can be monitored to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net The labeled compound can also be used as an internal standard in quantitative mass spectrometry-based assays.

| Isotope | Type | Detection Method | Application in Tracer Studies for this compound |

| ¹⁵N | Stable | Mass Spectrometry, NMR Spectroscopy wikipedia.org | Mechanistic studies, metabolic pathway elucidation. nih.gov |

| ¹⁴C | Radioactive (β-emitter) | Liquid Scintillation Counting, Autoradiography wikipedia.org | ADME studies, quantitative analysis. researchgate.net |

| ³H | Radioactive (β-emitter) | Liquid Scintillation Counting, Autoradiography wikipedia.org | ADME studies, receptor binding assays. researchgate.net |

| ¹⁸F | Radioactive (positron emitter) | Positron Emission Tomography (PET) | In vivo imaging of biological processes. nih.gov |

Green Chemistry Principles in 4 Ethoxynicotinaldehyde Synthesis and Application

Atom Economy Maximization in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnih.gov Traditional synthetic routes to pyridine (B92270) derivatives often involve multi-step processes with the use of stoichiometric reagents, leading to poor atom economy and the generation of significant waste. benthamscience.com

Table 1: Comparison of Atom Economy for Hypothetical Synthetic Routes

| Reaction Type | Starting Materials | By-products | Theoretical Atom Economy |

| Traditional Substitution | 4-chloronicotinaldehyde, Sodium ethoxide | Sodium chloride | Lower |

| Direct Ethoxylation | Nicotinaldehyde, Ethanol (B145695), Oxidant | Water | Potentially Higher |

This table presents a simplified, hypothetical comparison. Actual atom economy would depend on the specific reagents and reaction conditions.

Design for Less Hazardous Chemical Syntheses

The third principle of green chemistry advocates for the use and generation of substances with little or no toxicity to human health and the environment. google.com In the context of 4-Ethoxynicotinaldehyde synthesis, this involves avoiding hazardous reagents, solvents, and intermediates. For instance, traditional methods for synthesizing pyridine derivatives may employ toxic reagents like pyridine itself (which can be harmful if inhaled or absorbed through the skin) or hazardous solvents like benzene (B151609) (a known carcinogen). wikipedia.org

Use of Greener Solvents and Reaction Conditions (e.g., aqueous media, solventless reactions, supercritical fluids)

Solvents account for a significant portion of the waste generated in chemical processes. google.comresearchgate.net The fifth principle of green chemistry encourages the use of safer solvents and auxiliaries, or ideally, their complete elimination. benthamscience.com In the synthesis of pyridine derivatives, the use of greener solvents like water, ionic liquids, or supercritical fluids is being explored. benthamscience.comnih.gov

Ionic liquids, with their low vapor pressure and tunable properties, can serve as both catalysts and solvents, potentially leading to cleaner reactions and easier product separation. benthamscience.com Solventless, or solid-state, reactions represent an even greener alternative, minimizing waste and energy consumption. Microwave-assisted organic synthesis is another technique that can accelerate reactions, often in the absence of a solvent or in greener solvents like water or ethanol. nih.gov The application of these greener conditions to the synthesis of this compound could significantly reduce its environmental footprint.

Prevention of Waste and By-product Minimization

The first principle of green chemistry is to prevent waste rather than treating it after it has been created. google.com This principle is closely linked to atom economy and the design of less hazardous syntheses. In the industrial production of related compounds like nicotinic acid, by-products such as nitrous oxide, a potent greenhouse gas, can be generated. wikipedia.org

For this compound, a thorough analysis of potential synthetic routes is necessary to identify and eliminate or minimize the formation of waste streams. This can be achieved through the selection of highly selective reactions, the use of catalytic processes over stoichiometric ones, and the optimization of reaction conditions to maximize the yield of the desired product and reduce the formation of impurities. osti.gov

Catalysis in Green Synthesis (e.g., biocatalysis, heterogeneous catalysis)

Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. google.com The development of efficient catalysts is a cornerstone of green chemistry. For the synthesis of pyridine derivatives, a wide range of catalysts, including metal-based catalysts, organocatalysts, and biocatalysts, have been investigated. acs.org

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions (often in aqueous media), and reduced waste generation. nih.govrsc.org For instance, nitrile hydratase enzymes are used in the industrial synthesis of nicotinamide (B372718) from nicotinonitrile. wikipedia.org The potential application of biocatalysts for the synthesis of this compound, perhaps through the enzymatic ethoxylation of a suitable precursor, represents an exciting avenue for green synthesis. Heterogeneous catalysts, which are in a different phase from the reactants, are also advantageous as they can be easily separated from the reaction mixture and recycled.

Energy Efficiency in Reaction Design

In the context of this compound synthesis, reaction conditions should be optimized to minimize energy consumption. The use of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at a lower temperature. Microwave-assisted synthesis can also be more energy-efficient than conventional heating methods. nih.gov A comprehensive energy analysis of different synthetic routes would be necessary to identify the most energy-efficient process.

Metrics and Evaluation of Greenness for this compound Processes

To objectively assess the environmental performance of a chemical process, various green chemistry metrics have been developed. These metrics go beyond traditional yield calculations to provide a more holistic view of the sustainability of a synthesis. researchgate.net

Commonly used metrics include:

Atom Economy (AE): As discussed earlier, this metric calculates the efficiency of atom incorporation from reactants to the final product. acs.orgnih.gov

E-Factor: This metric quantifies the amount of waste produced per unit of product. A lower E-factor indicates a greener process. google.com

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. researchgate.net

Table 2: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Focus |

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | 100% | Inherent efficiency of the reaction |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Waste generation |

| Process Mass Intensity | Total Mass In (kg) / Product Mass (kg) | 1 | Overall process efficiency |

The application of these metrics to different proposed synthetic routes for this compound would allow for a quantitative comparison of their environmental performance and guide the selection of the most sustainable option for industrial-scale production.

Life Cycle Assessment Considerations

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. ethz.chmdpi.com Applying LCA principles to the synthesis and application of a specialty chemical like this compound is crucial for identifying environmental hotspots and guiding the development of more sustainable processes in line with green chemistry principles. mdpi.com A full "cradle-to-grave" LCA quantifies inputs (energy, raw materials) and outputs (emissions, waste) to assess potential impacts such as global warming potential, ozone depletion, and ecotoxicity. ethz.chresearchgate.net

Raw Material Acquisition and Synthesis Phase

The life cycle of this compound begins with the acquisition of raw materials for its synthesis. A plausible synthetic route involves the ethoxylation of a hydroxypyridine derivative followed by oxidation to the aldehyde. The environmental footprint of this phase is heavily influenced by the origin of these precursors, the energy sources used, and the efficiency of the chemical transformations.

Feedstock Origin : The initial building blocks are typically derived from petrochemical feedstocks. The extraction and processing of these fossil fuels contribute significantly to greenhouse gas emissions and other environmental burdens. rsc.org A key green chemistry consideration is the exploration of bio-based feedstocks, which could potentially lower the carbon footprint of the final product. perkinelmer.comwjarr.com

Solvents and Reagents : Solvents constitute a significant portion of the mass in a typical chemical process and are a major source of waste and environmental pollution. nih.gov Traditional syntheses may use hazardous or volatile organic compounds (VOCs). An LCA would account for the production and end-of-life impacts of these solvents. Green alternatives focus on using safer, recyclable, or biodegradable solvents like water or supercritical fluids. nih.gov Similarly, the choice of reagents, such as oxidizing agents, is critical. Using stoichiometric, heavy-metal-based oxidants generates significant waste, whereas catalytic oxidation using air as the oxidant represents a much greener approach.

The following interactive table compares a hypothetical traditional synthesis route with a greener alternative from an LCA perspective.

| Parameter | Traditional Synthesis | Greener Alternative | Life Cycle Impact Implication |

| Starting Material | Petrochemical-based hydroxypyridine | Bio-derived hydroxypyridine | Reduces reliance on fossil fuels and lowers cradle-to-gate carbon footprint. wjarr.com |

| Solvent | Toluene | Water or a recyclable ionic liquid | Decreases VOC emissions, human toxicity, and waste treatment burdens. nih.gov |

| Energy Source | Conventional heating (steam from natural gas) | Microwave irradiation (from renewable electricity) | Reduces greenhouse gas emissions and overall energy demand. ethz.chnih.gov |

| Oxidizing Agent | Stoichiometric chromium-based reagent | Catalytic oxidation with O2/air | Eliminates hazardous heavy metal waste and improves atom economy. acs.org |

| E-Factor (kg waste/kg product) | High (>25) | Low (<5) | Significantly reduces waste generation, handling, and disposal costs and impacts. nih.gov |

Use and Downstream Processing